N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of trifluoromethyl and oxolane groups
Preparation Methods
The synthesis of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the trifluoromethyl group, forming new compounds.
Addition: The double bond in the prop-2-enamide moiety can undergo addition reactions with various reagents, such as hydrogen halides or halogens, leading to the formation of haloalkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and oxolane groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxolane ring can influence its overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine: This compound shares the trifluoromethyl and oxolane groups but differs in the presence of an amine group instead of the prop-2-enamide moiety.
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine: Similar in structure but with an amine group, this compound is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-8(10(11,12)13)6-7-4-3-5-16-7/h2,7-8H,1,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPLXOVOBFDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CCCO1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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